delta-8-Tetrahydrocannabinol

Description

Historical Context of Delta-8-Tetrahydrocannabinol Isolation and Identification

The scientific journey of this compound (delta-8-THC) began in the mid-20th century. American organic chemist Roger Adams and his team at the University of Illinois were the first to publish on the partial synthesis of delta-8-THC in 1941. vidaoptimacbd.comeverydaydelta.comvidaoptimacbd.comwikipedia.org A year later, this group conducted initial studies on its physiological and psychoactive effects in human volunteers. wikipedia.org However, the complete synthesis of the delta-8-THC molecule was not achieved until 1965 by Israeli organic chemist Raphael Mechoulam. vidaoptimacbd.comwikipedia.orgatlrx.com

In 1966, the chemical structure of delta-8-THC isolated from cannabis was formally characterized by Richard L. Hively, William A. Mosher, and Friedrich W. Hoffmann at the University of Delaware. wikipedia.orgvitalitycbd.comnih.gov This was shortly after the structure of delta-9-THC had been reported. acs.org A stereospecific synthesis of delta-8-THC was then reported in 1967 by Mechoulam's team. wikipedia.orgvitalitycbd.com It is noteworthy that in early scientific literature, delta-8-THC was often referred to as delta-6-THC. vidaoptimacbd.comwikipedia.org

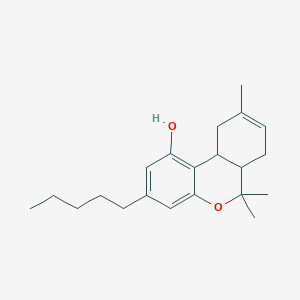

Delta-8-THC is a positional isomer of delta-9-THC, meaning they share the same chemical formula but differ in the location of a double bond in their molecular structure. everydaydelta.comacs.org It is naturally present in the Cannabis plant, but only in very small amounts, often less than 1%. atlrx.comacs.org It is believed to be primarily formed through the degradation of the more abundant delta-9-THC rather than being directly produced by the plant's metabolism. acs.org

Academic Significance and Contemporary Research Trajectory of this compound

For many years following its discovery, delta-8-THC remained largely understudied, with research efforts primarily focused on the more prevalent delta-9-THC. everydaydelta.comvidaoptimacbd.com However, the passage of the 2018 U.S. Farm Bill, which legalized hemp-derived cannabinoids, led to a surge in the availability and use of delta-8-THC products. nih.govnih.gov This increased popularity has, in turn, spurred a renewed academic interest in the compound. nih.govnih.gov

Contemporary research on delta-8-THC is multifaceted. A significant portion of current studies aims to characterize its pharmacological effects and compare them to delta-9-THC. nih.govclinicaltrials.govclinicaltrials.gov Researchers are investigating its psychoactive properties, with some studies suggesting it has a lower potency than delta-9-THC. nih.govcannabissciencetech.comcannaspecialists.org

Another major area of research focuses on the synthesis of delta-8-THC. nih.gov Due to its low natural abundance, most commercially available delta-8-THC is synthesized from hemp-derived cannabidiol (B1668261) (CBD). vidaoptimacbd.comdilworthcenter.org This has raised concerns among scientists about the purity of the resulting products and the potential presence of uncharacterized byproducts. acs.orgfrontiersin.orgpsu.edu

Furthermore, the public health implications of widespread delta-8-THC use are a growing area of study. usc.edunih.gov Research is examining patterns of use, motivations for consumption, and the potential for adverse events. nih.govbuffalo.edunationwidechildrens.org Recent surveys have indicated notable use among adolescents, prompting further investigation into its effects on this population. usc.edunih.govmusc.edu The scientific community is also focused on developing accurate analytical methods to detect and quantify delta-8-THC and its metabolites in various biological samples and commercial products. nih.gov

Comparative Research Paradigms: this compound versus Delta-9-Tetrahydrocannabinol

A central theme in delta-8-THC research is its comparison to delta-9-THC, given their structural similarity. nih.gov Pharmacological studies indicate that both compounds are partial agonists of the cannabinoid CB1 receptor, though delta-8-THC generally exhibits a weaker binding affinity. nih.govcannaspecialists.org This difference in receptor interaction is thought to underlie the reported lower psychoactive potency of delta-8-THC. nih.govcannaspecialists.org

Clinical studies have sought to quantify these differences. A 1973 study provided an early comparison of their effects in humans. nih.gov More recent research has employed controlled, double-blind, crossover designs to compare the acute effects of oral delta-8-THC and delta-9-THC. cannabissciencetech.comjohnshopkins.edu One such study found that while delta-8-THC produced dose-dependent psychoactive effects qualitatively similar to delta-9-THC, it was less potent. cannabissciencetech.comjohnshopkins.edu For instance, a 40 mg dose of delta-8-THC was found to produce similar effects to a 20 mg dose of delta-9-THC. cannabissciencetech.comjohnshopkins.edu

The metabolism of the two isomers also presents a point of comparison. Research has shown that the psychoactive 11-hydroxy metabolite of delta-8-THC is produced in markedly lower concentrations than that of delta-9-THC at the same dose, which may contribute to its reduced potency. johnshopkins.edu

The table below summarizes key comparative findings from research on delta-8-THC and delta-9-THC.

| Feature | This compound (Δ⁸-THC) | Delta-9-Tetrahydrocannabinol (Δ⁹-THC) |

| Natural Abundance in Cannabis | Very low (typically <1%) atlrx.comacs.org | High, primary psychoactive component cannaspecialists.org |

| Psychoactive Potency | Reported to be about half to two-thirds that of Δ⁹-THC dilworthcenter.orgbuffalo.edu | The primary psychoactive compound in cannabis cannaspecialists.org |

| CB1 Receptor Binding | Partial agonist, with weaker affinity than Δ⁹-THC nih.govcannaspecialists.org | Partial agonist, with stronger affinity nih.gov |

| Metabolism | Produces lower levels of the 11-hydroxy metabolite johnshopkins.edu | Produces higher levels of the 11-hydroxy metabolite johnshopkins.edu |

| Subjective Effects | Users report relaxation, euphoria, and pain relief, with some noting fewer negative side effects like anxiety and paranoia compared to Δ⁹-THC buffalo.edunih.gov | Associated with euphoria, relaxation, altered sensory perception, and potential for anxiety and paranoia frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAWPGARWVBULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-75-5 | |

| Record name | .delta.6-THC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Biology and Synthetic Methodologies of Delta 8 Tetrahydrocannabinol

Biosynthetic Pathways and Natural Occurrence of Delta-8-Tetrahydrocannabinol

While present in the cannabis plant, Δ⁸-THC is typically found in very low concentrations. Its formation is often a result of the degradation of other cannabinoids.

In the cannabis plant, cannabinoids are synthesized through a series of enzymatic reactions. The primary cannabinoid acids, such as cannabigerolic acid (CBGA), are converted by specific synthases into other acidic cannabinoids like tetrahydrocannabinolic acid (THCA). While there isn't a dedicated enzyme for producing high concentrations of delta-8-tetrahydrocannabinolic acid, small amounts of Δ⁸-THC can form through non-enzymatic processes. This can occur as a result of the degradation of Δ⁹-THC over time, a process that can be accelerated by factors like heat, light, and oxidative conditions. Essentially, Δ⁸-THC is often an artifact of the aging and degradation of cannabis and its extracts.

The majority of commercially available Δ⁸-THC is not directly extracted from the cannabis plant in large quantities. Instead, it is most commonly produced semi-synthetically from the more abundant cannabinoids, cannabidiol (B1668261) (CBD) and Δ⁹-THC. The conversion of CBD to Δ⁸-THC is a widely used method. This process typically involves dissolving CBD in a solvent and adding an acid, which catalyzes the cyclization of the CBD molecule to form various isomers of THC, including Δ⁸-THC and Δ⁹-THC. By carefully controlling the reaction conditions, such as temperature and reaction time, the yield of Δ⁸-THC can be maximized. Similarly, Δ⁹-THC can be converted to the more stable Δ⁸-THC through isomerization, often using heat and acidic catalysts.

Chemical Synthesis Routes for this compound

Beyond the semi-synthetic methods starting from CBD or Δ⁹-THC, fully synthetic routes to produce Δ⁸-THC also exist, though they are less common commercially. These total synthesis approaches build the complex tricyclic structure of Δ⁸-THC from simpler, non-cannabinoid precursor molecules. One notable method involves the reaction of citral (B94496) with olivetol (B132274). This reaction, often carried out under acidic conditions, can yield a mixture of cannabinoid isomers, including Δ⁸-THC and Δ⁹-THC. Subsequent purification steps are then required to isolate the desired Δ⁸-THC. Other synthetic strategies have also been developed, but the conversion from CBD remains the most economically viable and widely practiced method for producing the Δ⁸-THC found in many consumer products.

Synthesis from Olivetol Precursors

Beyond the semi-synthetic route from CBD, Δ8-THC can be produced via fully synthetic methods. One such strategy involves the condensation of olivetol, a naturally occurring organic compound, with a suitable terpene derivative. acs.orgmt.gov For example, a classic synthesis reported by Mechoulam and colleagues in 1967 involved the reaction of olivetol and (S)-cis-verbenol with a Lewis acid to produce Δ8-THC. acs.orgnih.gov Another method reacts olivetol with (+)-trans-p-mentha-2,8-dien-1-ol. acs.orgnih.gov The presence of olivetol as a contaminant in commercial Δ8-THC products is considered an indicator that a fully synthetic pathway may have been used for production. mt.govnih.gov

Industrial Production Methods and Their Research Implications

On an industrial scale, the conversion of hemp-derived CBD isolate into Δ8-THC is the dominant production method due to the oversupply and low cost of CBD. acs.org The process generally involves heating CBD isolate with an acid in an organic solvent. hempbenchmarks.com This is an exothermic reaction that requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. hempbenchmarks.com

These production methods are often performed under poorly regulated conditions, leading to significant concerns among chemists about the purity and safety of the final products. researchgate.netacs.org The aggressive synthetic conditions, which use strong acids and organic solvents, can result in a complex mixture of cannabinoids, reaction byproducts, and residual contaminants in the final distillate. acs.org Many producers may lack the expertise or equipment for proper purification, such as chromatography or distillation, to remove these impurities. acs.org This has spurred significant research interest in characterizing the impurity profiles of commercially available Δ8-THC products to identify unknown compounds and assess potential risks. gmpcollective.comlcms.cz The lack of regulatory oversight means that the composition of these products can vary widely, with many containing significant levels of unidentified compounds and residual chemicals from the synthesis process. nih.govmo.gov

Characterization of Synthetic Byproducts and Impurities in this compound Products

The chemical synthesis of Δ8-THC, particularly from CBD, is prone to side reactions and often results in products containing a variety of impurities. nih.gov Analytical studies of commercial Δ8-THC products have consistently revealed a complex mixture of related cannabinoids, isomers, unidentified compounds, and residual chemicals from the manufacturing process. acs.orgmt.gov

Identification of Related Cannabinoids and Isomers (e.g., 9β-OH-HHC, 9α-OH-HHC)

Due to the nature of the acid-catalyzed cyclization of CBD, a number of cannabinoid isomers and related compounds are frequently formed alongside Δ8-THC. These byproducts can include other THC isomers such as Δ9-THC and Δ10-THC. acs.orgacslab.com Additionally, various iso-THC compounds, which have a different stereochemistry, are common impurities. nih.govnih.gov

Researchers have identified several hydroxylated hexahydrocannabinol (B1216694) (HHC) derivatives as significant impurities, including 9α-hydroxyhexahydrocannabinol (9α-OH-HHC) and 9β-hydroxyhexahydrocannabinol (9β-OH-HHC). nih.govacs.orgwikipedia.org These compounds are formed during the synthesis and their pharmacological and toxicological profiles are not well-established. gmpcollective.comwikipedia.org One study using GC-MS and NMR analysis on a commercial Δ8-THC distillate successfully isolated and determined the chemical structures of eleven impurities. nih.govacs.org

Below is a table of common cannabinoid byproducts and isomers identified in Δ8-THC products.

| Identified Impurity | Compound Type | Notes | References |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | Isomer | The primary psychoactive component of cannabis; its presence can have legal implications. | acs.orgnih.gov |

| Δ10-Tetrahydrocannabinol (Δ10-THC) | Isomer | Another THC isomer formed during the conversion process. | acs.orgacslab.com |

| 9α-Hydroxyhexahydrocannabinol (9α-OH-HHC) | Synthetic Byproduct | A semi-synthetic derivative of THC. | nih.govacs.orgwikipedia.orgnih.gov |

| 9β-Hydroxyhexahydrocannabinol (9β-OH-HHC) | Synthetic Byproduct | An isomer of 9α-OH-HHC. | nih.govacs.orgnih.gov |

| Δ4(8)-iso-Tetrahydrocannabinol | Isomer | A byproduct of the acid-catalyzed CBD cyclization. | acs.orgnih.gov |

| iso-Tetrahydrocannabifuran (iso-THCBF) | Synthetic Byproduct | An identified impurity in commercial products. | mt.govnih.gov |

| Cannabinol (B1662348) (CBN) | Cannabinoid | A degradation product of THC. | acs.org |

| Olivetol | Precursor | Its presence suggests a fully synthetic production route. | mt.govnih.govnih.gov |

| 9-Ethoxyhexahydrocannabinol (9-EtO-HHC) | Synthetic Byproduct | A known byproduct of CBD cyclization when ethanol (B145695) is used as a solvent. | nih.gov |

Unidentified Impurity Profiling

A significant concern regarding Δ8-THC products is the presence of numerous unidentified impurities. acs.orgpreprints.org Chromatographic analysis of these products often reveals a large number of peaks that cannot be matched to known cannabinoid standards. acs.org One laboratory reported that in testing thousands of Δ8-THC products, they frequently observed up to 30 unidentifiable peaks in the chromatograms. acs.org Another study noted that over 15% of a tested product was not consistent with Δ8-THC. nih.gov These unknown compounds are byproducts of the chemical synthesis, and their chemical structures, and consequently their biological effects, are largely unknown. acs.orgresearchgate.net Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are required to isolate and characterize these novel impurities. gmpcollective.comnih.gov

Residual Reagents and Solvents from Synthesis

The synthesis of Δ8-THC involves the use of various chemicals, including organic solvents and strong acids or bases, which can remain in the final product if purification steps are inadequate. acs.orgacslab.com The failure to properly neutralize acids and remove solvents can lead to consumer exposure to these potentially harmful substances. mo.govacslab.com There is no standard requirement for testing for these residuals, and it is not always feasible for labs to test for every possible reagent that could have been used. acs.org

The following table lists some of the residual reagents and solvents that may be found in Δ8-THC products.

| Residual Chemical | Type | Purpose in Synthesis | References |

| Toluene | Organic Solvent | Used as a reaction medium for CBD cyclization. | acs.orgwikipedia.orgacslab.com |

| Heptane | Organic Solvent | Used as a reaction medium. | acs.orgacslab.com |

| Dichloromethane | Organic Solvent | Used as a reaction medium. | acs.orgwikipedia.org |

| Hexane | Organic Solvent | Used as a reaction medium. | wikipedia.orgacslab.com |

| p-Toluenesulfonic acid | Acid Catalyst | Used to catalyze the conversion of CBD to THC isomers. | acs.orgnih.govacslab.com |

| Hydrochloric acid | Acid Catalyst | Used to catalyze the conversion of CBD to THC isomers. | wikipedia.orgacslab.com |

| Sulfuric acid | Acid Catalyst | Used to catalyze the conversion of CBD to THC isomers. | wikipedia.orgacslab.com |

| Strong Bases | Neutralizing Agent | Used to neutralize the acid catalyst after the reaction. | acs.org |

Analytical Methodologies for Delta 8 Tetrahydrocannabinol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. In the context of delta-8-THC analysis, various chromatographic methods are utilized to isolate it from other cannabinoids and matrix components for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cannabinoids. When coupled with Photodiode Array (PDA) detection, it allows for the identification of compounds based on their retention time and UV-Vis spectral data. The addition of a Mass Spectrometry (MS) detector provides further confirmation based on the mass-to-charge ratio of the analyte, enhancing the specificity and sensitivity of the analysis.

HPLC methods have been developed to achieve baseline separation of delta-8-THC and delta-9-THC nih.govacs.orgpreprints.org. This is often a challenging task due to their structural similarity nih.govacs.org. One method utilized an Agilent 1100 series HPLC with a diode array detector and a Restek Raptor C18 column. This method successfully resolved delta-9-THC and delta-8-THC with retention times of 17.453 minutes and 18.464 minutes, respectively nih.govacs.org. Another approach described the analysis of delta-8-THC distillates using HPLC with PDA and single quadrupole MS detection, which helped in identifying several known cannabinoids, including delta-8-THC and delta-9-THC, as well as other unidentified peaks waters.com.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for analyzing delta-8-THC in complex biological matrices like blood and urine oup.comresearchgate.net. A validated LC-MS/MS method has been described to resolve and quantify active delta-8-THC and delta-9-THC in blood, while also qualitatively confirming their inactive metabolites oup.com. This method is crucial for forensic toxicology to differentiate between the use of delta-8-THC and delta-9-THC products oup.com.

Table 1: HPLC Method Parameters for Delta-8-THC Analysis

| Parameter | Method 1 | Method 2 |

| Instrument | Agilent 1100 series with DAD | HPLC with PDA and single quadrupole MS |

| Column | Restek Raptor C18 2.7 μm (150 × 4.6 mm) | Not Specified |

| Mobile Phase | A: Water with 0.1% phosphoric acidB: Acetonitrile with 0.1% phosphoric acid | Not Specified |

| Detection | Diode Array Detector (DAD) | PDA and Mass Spectrometry (MS) |

| Δ9-THC Retention Time | 17.453 min | Not Specified |

| Δ8-THC Retention Time | 18.464 min | 5.351 min |

The data in this table is based on information from multiple sources. nih.govacs.orgwaters.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS, FID)

Gas Chromatography (GC) is another powerful technique for cannabinoid analysis. It is often considered the industry's gold standard due to its ability to separate cannabinoids that may co-elute in HPLC nih.govacs.org. When coupled with a Mass Spectrometry (MS or MS/MS) detector, it provides high sensitivity and selectivity. A Flame Ionization Detector (FID) is another common detector used with GC for quantification.

A quantitative GC/MS method has been developed and validated for the analysis of delta-9-THC, delta-8-THC, tetrahydrocannabinolic acid (THCA), and cannabidiol (B1668261) (CBD) in various matrices, including plant material, edibles, and oils nih.gov. This method involves homogenization, extraction, liquid/liquid extraction, and derivatization of the samples nih.gov. GC can reliably separate delta-9-THC, delta-8-THC, and their iso-THC byproducts, which is crucial for identifying THC derived from CBD conversion caymanchem.com.

A GC-FID method was developed and validated for the determination of delta-8-THC and its impurities in synthetic raw materials and vaping products thieme-connect.comnih.gov. This method demonstrated good linearity, precision, and accuracy for several target analytes thieme-connect.comnih.gov.

Ultrahigh-Performance Liquid Chromatography (UPLC)

Ultrahigh-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle size columns, resulting in higher resolution, faster analysis times, and increased sensitivity. UPLC-MS/MS methods have been validated for the analysis of cannabinoid content in commercial delta-8-THC products nih.gov. These methods are essential for verifying the labeled content of delta-8-THC and detecting the presence of other cannabinoids like delta-9-THC and CBD nih.gov. The use of UPLC coupled with quadrupole time-of-flight (QToF) mass spectrometry has also been employed for the characterization of delta-8-THC distillates waters.com.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an alternative analytical technique that offers a simple and rapid method for the quantification of cannabinoids. A key advantage of qNMR is the minimal sample preparation required, often just dilution in a deuterated solvent nih.govresearchgate.net.

A qNMR method has been developed for screening cannabinoids in CBD oils. This method uses a pulse length-based concentration determination (PULCON) for direct quantification with an external standard nih.govresearchgate.net. The method demonstrated linearity for CBD, cannabinol (B1662348) (CBN), delta-9-THC, and delta-8-THC nih.govresearchgate.net. Another study presented a "Dirty" NMR method for the rapid identification and quantification of cannabinoids in complex matrices like gummies and vape oils, which can distinguish between isomers such as delta-8-THC and delta-9-THC researchgate.net.

Strategies for Isomeric Separation of Delta-8-Tetrahydrocannabinol from Delta-9-Tetrahydrocannabinol and Other Cannabinoids

The structural similarity between delta-8-THC and delta-9-THC makes their separation a significant analytical challenge nih.govacs.org. Inadequate separation can lead to inaccurate quantification and misidentification, which has legal and safety implications sclabs.com.

Several chromatographic strategies have been developed to achieve baseline resolution. In HPLC, this can be accomplished by optimizing the mobile phase composition, gradient profile, and column chemistry nih.govacs.orgpreprints.orgoup.com. For instance, a shallow, multi-step gradient was employed in an LC-MS/MS method to successfully separate the isomers oup.com. Another HPLC method sacrificed peak shape and method length to achieve better separation between delta-8-THC and delta-9-THC nih.govacs.orgpreprints.org.

GC methods are often superior for resolving THC isomers and their byproducts nih.govacs.orgcaymanchem.com. An optimized GC method can achieve baseline resolution of CBD, delta-9-THC, delta-8-THC, delta-8-iso-THC, and delta-4(8)-iso-THC caymanchem.com. The ability to separate these compounds is critical, as the synthesis of delta-8-THC from CBD can produce delta-9-THC and other isomers as byproducts caymanchem.comsclabs.com.

Method Validation and Accuracy Assessments in Complex Matrices

Method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose. For delta-8-THC analysis, especially in complex matrices like edibles, oils, and biological samples, rigorous validation is essential to guarantee accurate and reliable results oup.comnih.govthieme-connect.comnih.govresearchgate.net.

Validation parameters typically assessed include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range thieme-connect.comnih.govnih.govresearchgate.net.

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked matrices thieme-connect.comnih.gov.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) thieme-connect.comnih.gov.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value nih.govacs.orgnih.govthieme-connect.comnih.gov.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy nih.govacs.orgthieme-connect.comnih.gov.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present oup.com.

Matrix Effects: The effect of co-eluting, interfering substances on the ionization of the target analyte in MS-based methods oup.com.

A validated GC/MS method for cannabinoids in various matrices demonstrated good linearity, a detection limit of 0.075% in plant material, and analyte recovery greater than 70% nih.govresearchgate.net. An LC-MS/MS method for blood and urine was validated according to the American Academy of Forensic Sciences Standards Board (ASB) Standard 036, assessing parameters such as selectivity, calibration model, bias and precision, and matrix effects oup.com.

Table 2: Validation Parameters for a GC-FID Method for Delta-8-THC and Impurities

| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Recovery) |

| Olivetol (B132274) | ≥ 0.99 | 3 | 10 | < 8.4 | < 9.9 | 85-118 |

| Other Analytes | ≥ 0.99 | 1.5 | 5 | < 8.4 | < 9.9 | 85-118 |

The data in this table is based on information from multiple sources. thieme-connect.comnih.gov

Analysis in Cannabis Biomass and Products (e.g., herbal cannabis, extracts, oils, concentrates)

A variety of analytical techniques are employed for the analysis of Δ8-THC in cannabis biomass and related products. High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a commonly used method for quantifying Δ8-THC in herbal cannabis, extracts, oils, and concentrates. nih.govpreprints.org This method offers good resolution and sensitivity for separating various cannabinoids. For instance, an HPLC-PDA method was developed and validated for the quantification of Δ8-THC, alongside other major cannabinoids like Δ9-THC, cannabidiol (CBD), and cannabinol (CBN), in cannabis products following an ultrasound-assisted solid-liquid extraction. nih.govpreprints.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for cannabinoid analysis. nih.gov However, the high temperatures used in GC can cause decarboxylation of acidic cannabinoids, potentially altering the cannabinoid profile. Therefore, derivatization is often required to obtain accurate results for acidic cannabinoids. A quantitative GC-MS method has been developed for Δ8-THC, Δ9-THC, tetrahydrocannabinolic acid (THCA), and CBD in various matrices including plant material, edibles, and oils. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive counterpart, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are increasingly preferred for their high specificity and sensitivity, especially in complex matrices. nih.gov These methods can effectively separate and quantify isomers like Δ8-THC and Δ9-THC. newbloomlabs.com For example, an ultra-high-performance liquid chromatography (UHPLC) method with PDA and quadrupole time-of-flight (QToF) mass spectrometry has been used to analyze Δ8-THC distillates. waters.com

Quantitative nuclear magnetic resonance (QNMR) spectroscopy has also been reported as a valuable technique for the analysis of Δ8-THC, providing structural information and quantification without the need for reference standards for every compound. nih.govpreprints.org

Analysis in Biological Fluids (e.g., plasma, urine) for Metabolite Detection

The analysis of Δ8-THC and its metabolites in biological fluids is critical for pharmacokinetic and toxicological studies. Similar to Δ9-THC, Δ8-THC is metabolized in the liver primarily to 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ8-THC), which is an active metabolite, and then to the inactive 11-nor-9-carboxy-delta-8-tetrahydrocannabinol (Δ8-THC-COOH). mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the determination of Δ8-THC and its metabolites in biological fluids due to its high sensitivity and specificity. nih.govpreprints.orgresearchgate.net LC-MS/MS methods have been developed to separate and quantify Δ8-THC, Δ9-THC, and their respective hydroxy and carboxy metabolites in whole blood and urine. sepscience.com These methods are crucial for distinguishing between the use of Δ8-THC and Δ9-THC.

Gas chromatography-mass spectrometry (GC-MS) can also be used to quantify Δ8-THC-COOH and Δ9-THC-COOH in serum and urine. nih.govspringernature.com A baseline separation of the carboxylic acid metabolites of Δ8-THC and Δ9-THC has been achieved using GC-MS, allowing for their distinct quantification in postmortem urine samples. nih.gov

Immunoassays are often used as initial screening tools for cannabinoids in urine; however, they can exhibit cross-reactivity. researchgate.net For example, Δ8-THC exposure can lead to a positive result on a cannabinoid immunoassay, and confirmatory testing is necessary to differentiate it from Δ9-THC. nih.gov

Detection and Characterization of Contaminants and Adulterants in Research Samples

Since a significant portion of Δ8-THC on the market is synthesized from CBD, there is a considerable risk of contamination with residual reagents, byproducts, and other unintended compounds. preprints.orgresearchgate.netnih.gov The lack of regulatory oversight for these products further exacerbates this issue. researchgate.net

Analytical studies have identified several impurities in commercially available Δ8-THC products. These include known cannabinoids such as Δ9-THC, CBD, and cannabinol (CBN), as well as unexpected byproducts of the chemical synthesis process. researchgate.netnih.gov Some of these byproducts include olivetol, iso-tetrahydrocannabifuran, and various isomers of THC. researchgate.netcbdoracle.comacs.orgnih.gov

A range of analytical techniques are used to detect and characterize these contaminants. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are particularly useful for identifying unknown impurities. researchgate.netnih.govsemanticscholar.org One study utilized GC-MS to identify several impurities in a commercial Δ8-THC distillate, including Δ4,8-iso-tetrahydrocannabinol and 9-hydroxyhexahydrocannabinol. researchgate.net Another investigation using NMR and mass spectrometry found that tested Δ8-THC products contained several impurities in concentrations far exceeding what was declared on their certificates of analysis. nih.govsemanticscholar.orgresearchgate.net

Heavy metals have also been detected in some Δ8-THC vaporizer products, which poses an additional health concern. acs.orgnih.gov Inductively coupled plasma-mass spectrometry (ICP-MS) is the standard method for analyzing heavy metal content.

Pharmacology and Mechanistic Studies of Delta 8 Tetrahydrocannabinol in Preclinical Models

Cannabinoid Receptor Binding and Agonist Activity

Delta-8-tetrahydrocannabinol (delta-8-THC) exerts its pharmacological effects primarily through its interaction with the endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes involved in regulating various physiological processes. friendlyhemp.com The primary targets of delta-8-THC are the cannabinoid receptors type 1 (CB1) and type 2 (CB2).

Interaction with Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2)

Delta-8-THC is a partial agonist at both CB1 and CB2 receptors. researchgate.netnih.govnih.gov This means that it binds to and activates these receptors, but elicits a response that is lower than that of a full agonist. The CB1 receptors are predominantly located in the central nervous system, including the brain, and are largely responsible for the psychoactive effects of cannabinoids. mdpi.com CB2 receptors are primarily found in the peripheral nervous system and immune cells, and are involved in modulating inflammation and immune responses. mdpi.com

Structurally, delta-8-THC is an isomer of delta-9-tetrahydrocannabinol (delta-9-THC), with the only difference being the location of a double bond in the cyclohexene ring. nih.gov This subtle structural variation influences how the molecule interacts with the cannabinoid receptors. musclemx.com While both compounds bind to CB1 and CB2 receptors, the affinity and efficacy of their binding differ. Some research suggests that delta-8-THC is non-selective between CB1 and CB2 receptors, unlike delta-9-THC which shows some selectivity for CB1. oup.com

Comparative Binding Affinity and Potency with Delta-9-Tetrahydrocannabinol

The primary distinction in the pharmacological profile of delta-8-THC compared to delta-9-THC lies in its binding affinity and potency, particularly at the CB1 receptor. researchgate.netnih.govconsensus.app The positioning of the double bond in delta-8-THC results in a lower binding affinity for the CB1 receptor compared to delta-9-THC. nih.govcannaspecialists.org This reduced affinity is believed to be the primary reason for the lower psychotropic potency of delta-8-THC. nih.gov

While some earlier studies suggested similar binding affinities for both compounds at CB1 and CB2 receptors, more recent research indicates that delta-8-THC binds to CB1 with less affinity than delta-9-THC, while having a similar binding affinity for the CB2 receptor. researchgate.net The psychoactive effects of delta-8-THC are estimated to be about half to two-thirds of those of delta-9-THC. researchgate.net

| Compound | CB1 Receptor Binding Affinity | CB2 Receptor Binding Affinity | Potency Relative to Delta-9-THC |

|---|---|---|---|

| This compound | Lower than Delta-9-THC | Similar to Delta-9-THC | Lower |

| Delta-9-Tetrahydrocannabinol | Higher | Similar to Delta-8-THC | Higher |

Preclinical Pharmacokinetic Investigations of this compound

The study of how the body absorbs, distributes, metabolizes, and excretes a compound is known as pharmacokinetics. Preclinical studies in animal models have provided foundational knowledge of the pharmacokinetic profile of delta-8-THC.

Absorption and Distribution Profiles in Animal Models

Following administration in animal models, delta-8-THC is distributed to various tissues. oup.com Studies involving intravenous administration of radiolabeled delta-8-THC in rats have shown that the compound concentrates in salivary glands and excretory organs. oup.com Research in mice has also been conducted to understand the metabolism of delta-8-THC both in vitro and in vivo. nih.gov

Pharmacokinetic studies in rats have characterized the plasma concentrations of delta-8-THC and its metabolites following oral administration. researchgate.net These studies have compared different oral formulations, such as nanoemulsions and medium-chain triglyceride (MCT) oil solutions, to evaluate their impact on absorption. researchgate.net The results indicated that nanoemulsion formulations led to a more rapid absorption and higher initial plasma concentrations of delta-8-THC compared to the MCT oil solution. researchgate.net

Metabolic Pathways and Metabolite Identification in Hepatic Microsomes

The liver is the primary site of metabolism for delta-8-THC. In human liver microsomes, the metabolic pathway of delta-8-THC is similar to that of delta-9-THC. researchgate.netnih.gov The initial and major metabolic step is oxidation, which is primarily carried out by the cytochrome P450 (CYP450) enzyme system. oup.com

The metabolism of delta-8-THC is predominantly facilitated by hydroxylation, a chemical process that introduces a hydroxyl group (-OH) into the molecule. oup.com This process is catalyzed by specific enzymes within the CYP450 system. The primary metabolite formed is 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ8-THC), which is pharmacologically active. researchgate.netnih.gov This metabolite is then further oxidized to the non-psychoactive 11-nor-9-carboxy-delta-8-tetrahydrocannabinol (Δ8-THC-COOH). nih.gov

Studies have identified the specific CYP450 enzymes involved in these hydroxylation reactions. CYP2C9 has been identified as a major enzyme responsible for the 11-hydroxylation of delta-8-THC. researchgate.netnih.gov CYP3A4 is primarily responsible for hydroxylations at other positions, such as the 7α- and 7β-positions. researchgate.netnih.gov In vitro studies have also shown that delta-8-THC and its active metabolite, 11-OH-Δ8-THC, can inhibit the activity of certain CYP450 enzymes, including CYP2C9 and CYP3A4, suggesting a potential for drug-drug interactions. nih.govresearchgate.net

| Metabolic Step | Primary Enzyme(s) Involved | Resulting Metabolite | Metabolite Activity |

|---|---|---|---|

| 11-hydroxylation | CYP2C9 | 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ8-THC) | Active |

| 7α- and 7β-hydroxylation | CYP3A4 | 7α-hydroxy-delta-8-THC and 7β-hydroxy-delta-8-THC | Minor metabolites |

| Further oxidation | Not specified | 11-nor-9-carboxy-delta-8-tetrahydrocannabinol (Δ8-THC-COOH) | Inactive |

Formation of 11-hydroxy-Delta-8-Tetrahydrocannabinol (11-OH-Δ8-THC)

The primary mechanism for this conversion is hydroxylation, predominantly at the 11th carbon position, a process mediated by the cytochrome P450 (CYP450) enzyme system in liver microsomes across various animal species oup.com. Specifically, enzymes such as CYP2C9 and CYP3A4 are involved in this metabolic pathway wikipedia.org.

Studies in mice have shown that after intravenous administration, Δ8-THC is rapidly metabolized, leading to the formation of 11-OH-Δ8-THC nih.gov. This metabolite has been found to be more potent than the parent compound in some cases oup.com. The formation of 11-OH-Δ8-THC is a key step in the metabolic cascade that ultimately leads to the excretion of the compound nih.govdelta8resellers.com.

The table below summarizes key aspects of 11-OH-Δ8-THC formation in preclinical models.

| Parameter | Description | References |

| Primary Site of Metabolism | Liver | delta8resellers.com |

| Metabolic Process | Oxidation (Hydroxylation) | nih.govoup.com |

| Key Enzymes | Cytochrome P450 (CYP2C9, CYP3A4) | wikipedia.org |

| Resulting Metabolite | 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ8-THC) | nih.govmdpi.com |

| Pharmacological Activity | Active, sometimes more potent than Δ8-THC | oup.com |

Formation of 11-nor-Delta-8-Tetrahydrocannabinol-9-Carboxylic Acid (Δ8-THC-COOH)

Following the initial hydroxylation to 11-OH-Δ8-THC, further oxidation occurs to form 11-nor-delta-8-tetrahydrocannabinol-9-carboxylic acid (Δ8-THC-COOH) nih.govmdpi.com. This metabolite is considered non-psychoactive and is the primary end-product of Δ8-THC metabolism before excretion nih.gov.

The conversion of 11-OH-Δ8-THC to Δ8-THC-COOH is facilitated by dehydrogenase enzymes wikipedia.org. This process represents a detoxification pathway, transforming the active metabolite into an inactive, more water-soluble compound that can be more readily eliminated from the body wikipedia.org.

In preclinical studies, Δ8-THC-COOH has been identified as a major metabolite in various biological matrices mdpi.compreprints.org. Its presence in urine is a key indicator of Δ8-THC exposure nih.govnih.gov. The final step in its metabolic journey often involves conjugation with glucuronic acid to form a glucuronide conjugate, which is then excreted nih.govwikipedia.org.

The table below outlines the key features of Δ8-THC-COOH formation.

| Parameter | Description | References |

| Precursor Metabolite | 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-Δ8-THC) | nih.govmdpi.com |

| Metabolic Process | Oxidation | nih.gov |

| Key Enzymes | Dehydrogenase enzymes | wikipedia.org |

| Resulting Metabolite | 11-nor-delta-8-tetrahydrocannabinol-9-carboxylic acid (Δ8-THC-COOH) | nih.govmdpi.com |

| Pharmacological Activity | Inactive | nih.gov |

| Excretion Form | Primarily as a glucuronide conjugate in urine | nih.govwikipedia.org |

Epoxide-Diol Pathway Metabolism

In addition to the primary hydroxylation pathway, Δ8-THC can also be metabolized via an epoxide-diol pathway oup.com. This alternative route involves the formation of an epoxide intermediate, which is then hydrolyzed to a dihydroxy metabolite oup.comnih.gov.

In vitro studies using human liver microsomes have shown that while Δ9-THC preferentially forms an epoxide as a major metabolite, Δ8-THC tends to form a dihydroxy metabolite oup.com. The epoxide metabolite of Δ8-THC is susceptible to hydrolysis by epoxide hydrolase oup.comnih.gov. This pathway can lead to the formation of various dihydroxy metabolites, such as 8β,9α-dihydroxyhexahydrocannabinol (diOH-HHC) nih.gov.

Some of the epoxide and dihydroxy metabolites of Δ8-THC have been found to retain pharmacological activity, and in some instances, are more potent than the parent compound oup.com.

The table below summarizes the key aspects of the epoxide-diol pathway for Δ8-THC metabolism.

| Parameter | Description | References |

| Metabolic Pathway | Epoxide-Diol Pathway | oup.com |

| Intermediate Metabolite | Epoxide | oup.comnih.gov |

| Key Enzyme | Epoxide Hydrolase | oup.comnih.gov |

| Final Metabolite | Dihydroxy Metabolites (e.g., 8β,9α-diOH-HHC) | nih.gov |

| Pharmacological Activity | Some metabolites retain activity and may be more potent | oup.com |

Elimination and Excretion Patterns in Non-Human Species

Following metabolism, Δ8-THC and its metabolites are eliminated from the body through various excretory routes. Preclinical studies indicate that a significant portion of the administered compound is converted to more polar metabolites to facilitate excretion oup.com.

In mice, after intravenous administration, the concentration of Δ8-THC and its metabolites, 11-OH-Δ8-THC and 11-oxo-delta-8-THC, in the blood declines biphasically nih.gov. The biological half-lives for the slower elimination phase were found to be 32, 12, and 6 minutes for Δ8-THC, 11-OH-Δ8-THC, and 11-oxo-delta-8-THC, respectively nih.gov.

Excretion occurs primarily through urine and feces nih.gov. The metabolites are often conjugated, for instance with glucuronic acid, to increase their water solubility and facilitate their removal from the body nih.govwikipedia.org. Autoradiographic studies in monkeys have shown high concentrations of cannabinoids in excretory organs and bodily fluids following inhalation oup.com.

The table below provides a summary of the elimination and excretion patterns of Δ8-THC in non-human species.

| Parameter | Description | References |

| Primary Excretion Routes | Urine and Feces | nih.gov |

| Metabolic Transformation for Excretion | Conversion to more polar, water-soluble metabolites (e.g., glucuronide conjugates) | nih.govoup.com |

| Elimination Half-Life (Mice, slow phase) | Δ8-THC: 32 min, 11-OH-Δ8-THC: 12 min, 11-oxo-Δ8-THC: 6 min | nih.gov |

| Tissue Distribution | High concentrations in excretory organs | oup.com |

In Vivo Cannabimimetic Activity and Behavioral Phenotypes in Animal Models

Assessment of Tetrad Effects (e.g., Catalepsy, Antinociception, Hypothermia, Hypolocomotion)

In preclinical animal models, Δ8-THC elicits a characteristic set of behavioral and physiological effects known as the cannabinoid "tetrad." nih.govjohnshopkins.edubiorxiv.org. These effects are indicative of cannabimimetic activity and are mediated through the activation of cannabinoid receptors, primarily the CB1 receptor nih.gov. The tetrad consists of:

Catalepsy: A state of immobility and waxy flexibility. Studies in mice have shown that Δ8-THC induces catalepsy nih.gov.

Antinociception: A reduction in the sensitivity to painful stimuli. Δ8-THC has demonstrated antinociceptive effects in animal models nih.govnih.gov.

Hypothermia: A decrease in body temperature. Administration of Δ8-THC has been shown to cause a hypothermic effect in rats and mice nih.govnih.gov.

Hypolocomotion: A reduction in spontaneous movement. While some studies report hypolocomotion, others have observed a biphasic effect with initial hyperlocomotion followed by hypolocomotion in rats nih.govnih.gov.

The table below summarizes the tetrad effects of Δ8-THC observed in animal models.

| Tetrad Effect | Observed Outcome in Animal Models | References |

| Catalepsy | Induction of immobility | nih.gov |

| Antinociception | Reduction in pain sensitivity | nih.govnih.gov |

| Hypothermia | Decrease in body temperature | nih.govnih.gov |

| Hypolocomotion | Reduction in spontaneous movement (can be biphasic) | nih.govnih.gov |

Investigation of Tolerance Development and Cross-Tolerance

Repeated administration of Δ8-THC in animal models leads to the development of tolerance, characterized by a diminished response to the same dose of the compound over time nih.govnih.gov. This phenomenon has been observed for various effects, including catalepsy and hypothermia nih.govnih.gov.

Studies in mice have demonstrated that daily administration of Δ8-THC results in tolerance to its cataleptogenic and hypothermic effects nih.govnih.gov. Furthermore, cross-tolerance between Δ8-THC and its active metabolite, 11-OH-Δ8-THC, has been established, meaning that tolerance to one compound extends to the other nih.govnih.gov.

Cross-tolerance has also been observed between Δ8-THC and other cannabinoids, such as Δ9-THC and synthetic cannabinoid agonists like WIN 55,212-2 nih.govcbdgenesis.com. This suggests that these compounds share a common mechanism of action, likely through the downregulation of CB1 receptor function nih.gov.

The table below provides an overview of tolerance and cross-tolerance findings related to Δ8-THC in preclinical models.

| Phenomenon | Description | Observed Effects in Animal Models | References |

| Tolerance | Reduced pharmacological response after repeated administration. | Tolerance to cataleptogenic and hypothermic effects. | nih.govnih.gov |

| Cross-Tolerance | Tolerance to one cannabinoid confers tolerance to another. | Reciprocal cross-tolerance between Δ8-THC and 11-OH-Δ8-THC. Cross-tolerance with Δ9-THC and WIN 55,212-2. | nih.govnih.govnih.govcbdgenesis.com |

Drug Discrimination Paradigms

In preclinical pharmacology, drug discrimination paradigms are utilized to assess the subjective effects of psychoactive compounds by training animals to distinguish between the effects of a specific drug and a vehicle. These studies have been instrumental in characterizing the in vivo pharmacological profile of this compound (delta-8-THC). Research has shown that delta-8-THC can fully substitute for delta-9-tetrahydrocannabinol (delta-9-THC) in animals trained to discriminate delta-9-THC from a vehicle. This indicates that delta-8-THC produces similar subjective effects to delta-9-THC, which is consistent with their shared mechanism of action at cannabinoid receptors.

The potency of delta-8-THC in these paradigms has been found to be slightly lower than that of delta-9-THC. For instance, in mice trained to discriminate delta-9-THC, delta-8-THC produced dose-dependent increases in responding on the drug-associated lever, with a potency approximately 1.1 to 1.5 times lower than delta-9-THC. Similarly, in pigeons, delta-8-THC substituted for delta-9-THC at doses that were 1.4 times higher. These findings are crucial for understanding the abuse liability and psychoactive profile of delta-8-THC, suggesting a qualitative similarity but quantitative difference in its subjective effects compared to the more abundant delta-9-THC. The discriminative stimulus effects of cannabinoids like THC are known to be mediated by CB1 receptors, highlighting the role of this receptor in the subjective experiences induced by delta-8-THC.

Central Nervous System Effects Mediated by CB1 Receptors

The central nervous system (CNS) effects of delta-8-THC are primarily mediated through its action as a partial agonist at cannabinoid type 1 (CB1) receptors, which are densely expressed in various brain regions. Activation of CB1 receptors by cannabinoids like delta-8-THC and delta-9-THC leads to a characteristic suite of behavioral and physiological effects often referred to as the "cannabinoid tetrad". This tetrad consists of:

Hypolocomotion: A decrease in spontaneous movement.

Catalepsy: A state of immobility and muscular rigidity.

Hypothermia: A reduction in body temperature.

Analgesia: A reduction in pain sensitivity.

These effects are considered hallmarks of cannabimimetic activity and are reliably produced by CB1 receptor agonists. Preclinical studies have demonstrated that delta-8-THC induces these tetrad effects in a manner similar to delta-9-THC, albeit with slightly lower potency. The underlying mechanism for these effects involves the modulation of neurotransmitter release in various brain circuits. For example, the hypothermic effects of cannabinoids are thought to be mediated by actions on a glutamatergic pathway in the preoptic area of the hypothalamus. The consistent induction of these CB1 receptor-dependent effects underscores the fundamental role of this receptor in the pharmacological actions of delta-8-THC on the central nervous system.

Table 1: Comparison of Potency of Delta-8-THC and Delta-9-THC in Preclinical Models

| Species | Effect | Potency Comparison (Delta-9-THC vs. Delta-8-THC) | Reference |

|---|---|---|---|

| Mice | Drug Discrimination | Delta-9-THC is 1.1-1.5 times more potent | |

| Rats | Drug Discrimination | Delta-9-THC is 1.2-3 times more potent | |

| Pigeons | Drug Discrimination | Delta-9-THC is 1.4 times more potent |

Neurobiological and Developmental Effects in Preclinical Models

Impact on Neurodevelopment following Gestational Exposure (e.g., tyrosine hydroxylase activity)

Gestational exposure to cannabinoids can have significant impacts on fetal brain development. While much of the research has focused on delta-9-THC, the findings are highly relevant to delta-8-THC due to their similar mechanisms of action, primarily through the activation of the endocannabinoid system, which plays a critical role in neurodevelopment.

Studies in preclinical models have shown that prenatal exposure to delta-9-THC affects the gene expression and activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine. In cultured mesencephalic neurons from rat fetuses, exposure to delta-9-THC led to an approximate twofold increase in TH activity. This effect was blocked by a specific CB1 receptor antagonist, indicating that it is mediated by the CB1 receptor.

Furthermore, in vivo studies have demonstrated that maternal exposure to delta-9-THC during gestation can lead to alterations in the dopaminergic system of the offspring. These changes can persist into later stages of life and may contribute to altered cognitive function and an increased sensitivity to substance use disorders. Given that delta-8-THC also activates CB1 receptors, it is plausible that gestational exposure to this compound could induce similar neurodevelopmental alterations in the dopaminergic system.

Investigation of Withdrawal-Induced Behaviors (e.g., defecation, grooming, jumping, tremors)

Repeated administration of delta-8-THC can lead to physical dependence, and abrupt cessation can precipitate a withdrawal syndrome characterized by a range of behavioral and somatic signs. Preclinical studies in mice have investigated these withdrawal-induced behaviors using a rimonabant-precipitated withdrawal model, where the CB1 receptor antagonist rimonabant is administered to animals chronically treated with a cannabinoid.

Following repeated administration of delta-8-THC, the precipitation of withdrawal with rimonabant resulted in a variety of somatic signs, including:

Increased defecation

Increased grooming

Jumping

Tremors

These behaviors are indicative of a state of central nervous system hyperexcitability that occurs upon the sudden cessation of cannabinoid receptor stimulation in a dependent state. The manifestation of these withdrawal symptoms provides strong evidence for the development of physical dependence on delta-8-THC. The severity of these signs is often dose-dependent and reflects the degree of neuroadaptation that has occurred in response to chronic CB1 receptor activation.

Table 2: Observed Withdrawal-Induced Behaviors in a Preclinical Model Following Chronic Delta-8-THC Administration

| Behavioral Category | Specific Signs Observed | Reference |

|---|---|---|

| Somatic Signs | Increased Defecation, Increased Grooming, Jumping, Tremors |

Structure Activity Relationship Sar Studies of Delta 8 Tetrahydrocannabinol Analogues

Modifications at the C-3 Side Chain and Their Impact on Receptor Affinity and Efficacy

The C-3 alkyl side chain is a critical pharmacophoric element of classical cannabinoids, and modifications to this chain profoundly affect a ligand's affinity for cannabinoid receptors and its efficacy as an agonist or antagonist.

Research Findings:

Chain Length: The length of the C-3 side chain is directly correlated with cannabinoid receptor affinity and potency. Shortening the typical n-pentyl chain, as seen in tetrahydrocannabivarin (B162180) (THCV) with its propyl group, leads to a reduction in potency. Conversely, extending the chain to a hexyl, heptyl, or octyl group generally results in an increased binding affinity for both CB1 and CB2 receptors. Studies suggest that affinity may peak with an eight-carbon chain, while chains shorter than five or longer than eight carbons tend to have diminished affinity.

Chain Branching and Conformation: Introducing branching to the side chain can dramatically enhance affinity and efficacy. The 1',1'-dimethylheptyl (DMH) side chain, for instance, is a feature of several highly potent synthetic cannabinoids, including the Δ⁸-THC analogue HU-210. Quantitative structure-activity relationship (QSAR) analyses have revealed that the three-dimensional conformation of the side chain is crucial. Optimal activity is achieved when the side chain possesses the conformational flexibility to fold back toward the molecule's phenolic ring. There is an inverse relationship between receptor affinity and the angle formed by the side chain from its point of attachment to its terminus, indicating that a "wrapped" conformation is preferred for binding. rti.org

Flexibility and Electrostatic Groups: The rigidity of the side chain primarily influences efficacy. Introducing inflexible units, such as in acetylenic compounds (e.g., 1′-heptyn-Δ⁸-THC), has been shown to reduce a compound's efficacy without substantially altering its binding affinity. nih.gov Furthermore, the incorporation of electrostatic moieties like cyano or carboxyester groups can independently modify affinity and efficacy. For example, the analogue 3-norpentyl-3-[6′-cyano,1′,1′-dimethyl]hexyl-Δ⁸-THC displays an exceptionally high affinity for the CB1 receptor, with a Ki value of 0.19 nM. nih.gov In some cases, specific terminal groups, such as phenylsulphonylamines, can also confer selectivity toward the CB2 receptor. nih.gov

| Δ⁸-THC Analogue | C-3 Side Chain Modification | Impact on CB1 Receptor | Reference |

|---|---|---|---|

| O-1317 | 7-carbon linear chain | High Affinity, Low Efficacy | nih.gov |

| O-1311 | 7-carbon chain with terminal hydroxyl | Lower Affinity, Higher Efficacy (vs. O-1317) | nih.gov |

| 1′-heptyn-Δ⁸-THC | Acetylenic (rigid) chain | Affinity maintained, Efficacy reduced | nih.gov |

| 3-norpentyl-3-[6′-cyano,1′,1′-dimethyl]hexyl-Δ⁸-THC | Branched chain with terminal cyano group | Very High Affinity (Ki = 0.19 nM) | nih.gov |

Role of Hydroxyl and Hydroxyalkyl Chains in Cannabinoid Activity

The hydroxyl groups on the cannabinoid scaffold, particularly the phenolic hydroxyl at C-1 and those that can be introduced on the side chain, play a vital role in receptor interaction and functional activity.

Research Findings:

Phenolic Hydroxyl Group: The C-1 phenolic hydroxyl group is widely considered essential for the pharmacological activity of classical cannabinoids. It is believed to participate in crucial hydrogen bonding interactions within the cannabinoid receptors. Studies have investigated whether the hydrogen atom (as a donor) or the oxygen atom (as an acceptor via its lone-pair electrons) is more critical. By synthesizing etherified analogues like O,2-Propano-Δ⁸-THC, where the phenolic oxygen is locked into a new ring system, researchers have demonstrated the importance of the orientation of the oxygen's lone-pair electrons. This modification resulted in a compound that retained some, but not all, of the pharmacological effects of Δ⁸-THC, suggesting that this group's conformation can lead to a separation of activities.

Side Chain Hydroxylation: The addition of hydroxyl groups to the C-3 side chain can also modulate activity. In a series of analogues with a seven-carbon side chain, the introduction of a terminal hydroxyl group (analogue O-1311) led to a decrease in CB1 receptor affinity but a significant increase in efficacy when compared to the unsubstituted parent compound (O-1317). nih.gov The highly potent analogue (-)-11-hydroxy-dimethylheptyl-delta-8-tetrahydrocannabinol (HU-210) features both a hydroxyl group on the carbocyclic ring (at C-11) and a branched dimethylheptyl side chain, a combination that results in exceptionally high affinity and efficacy. nih.gov

| Compound | Key Hydroxyl Feature | Impact on Cannabinoid Activity | Reference |

|---|---|---|---|

| Δ⁸-THC | C-1 Phenolic Hydroxyl | Considered essential for classical activity | nih.gov |

| O,2-Propano-Δ⁸-THC | Phenolic oxygen incorporated into a fourth ring | Separation of pharmacological effects; some activities retained, others lost | rti.org |

| O-1311 | Terminal hydroxyl on C-3 side chain | Decreased CB1 affinity, increased efficacy | nih.gov |

| HU-210 | C-11 Hydroxyl group and DMH side chain | Very high affinity and efficacy | nih.gov |

Stereochemical Influences on Pharmacological Profiles

The three-dimensional arrangement of atoms (stereochemistry) in Δ⁸-THC analogues is a fundamental determinant of their pharmacological properties. Minor changes in stereochemistry can lead to significant differences in how a molecule fits into and activates cannabinoid receptors.

Research Findings:

Side Chain Conformation: As discussed previously, the conformational freedom of the C-3 side chain is a critical stereochemical factor. QSAR studies have shown that for a Δ⁸-THC analogue to exhibit high affinity, its side chain must be able to adopt a conformation that allows it to fold back and interact with other parts of the molecule or the receptor pocket. rti.org This highlights that the dynamic stereochemistry, not just the static structure, is key to its pharmacological profile.

Chirality in the Side Chain: The introduction of chiral centers in the side chain also influences potency. Studies on various methylheptyl-Δ⁸-THC isomers, where a methyl group is placed at different positions along the heptyl chain, have shown variations in activity. For instance, the 1'-, 2'-, and 3'-methylheptyl analogues were found to be considerably more potent than Δ⁸-THC itself, while isomers with the methyl group further down the chain (4'-, 5'-, and 6'-) had potency similar to or less than that of Δ⁸-THC. nih.govnih.gov The synthesis and testing of the four diastereomers of 1',2'-dimethylheptyl-Δ⁸-THC confirmed that all isomers were exceptionally potent cannabinoids, indicating that specific stereochemical configurations in a branched side chain are highly favorable for activity. rti.org

Development of Selective Ligands for Cannabinoid Receptors

A primary goal of SAR studies on Δ⁸-THC analogues has been the development of ligands that selectively target either the CB1 or CB2 receptor. Given the different physiological roles of these receptors, selective ligands are valuable tools for research and have potential therapeutic applications.

Research Findings:

CB2-Selective Ligands: The Δ⁸-THC scaffold has proven to be a versatile template for creating CB2-selective compounds. A key strategy involves modifying or removing the C-1 phenolic hydroxyl group, which appears to be more critical for high-affinity CB1 binding than for CB2 binding.

1-Deoxy Analogues: Removing the C-1 hydroxyl group to create 1-deoxy-Δ⁸-THC derivatives can significantly increase selectivity for the CB2 receptor. A prominent example is 1-deoxy-3-(1',1'-dimethylbutyl)-Δ⁸-THC (JWH-133), which demonstrates a 200-fold selectivity for CB2 over CB1 receptors.

1-Methoxy Analogues: Replacing the C-1 hydroxyl with a methoxy (B1213986) group is another effective strategy. The compound (2'R)-1-methoxy-3-(2'-methylbutyl)-Δ⁸-THC (JWH-359) exhibits a 224-fold selectivity for the CB2 receptor.

Role of the Side Chain in Selectivity: The C-3 side chain also plays a role in receptor selectivity. Combining modifications, such as the removal of a hydroxyl group with the inclusion of a dimethylheptyl (DMH) side chain, can produce highly CB2-selective ligands. nih.gov Furthermore, the addition of specific functional groups, like phenylsulphonylamine moieties, to the terminus of the side chain has been shown to increase CB2 selectivity. nih.gov

| Compound | Key Structural Modification(s) | Selectivity Profile | Reference |

|---|---|---|---|

| JWH-133 | 1-deoxy; 1',1'-dimethylbutyl side chain | ~200-fold selective for CB2 | nih.gov |

| JWH-359 | 1-methoxy; 2'-methylbutyl side chain | ~224-fold selective for CB2 | nih.gov |

| O-1124 / O-606 | Phenylsulphonylamine group on side chain | 79-fold / 55-fold selective for CB2 | nih.gov |

Regulatory Frameworks and Research Challenges for Delta 8 Tetrahydrocannabinol

Evolution of Regulatory Interpretations and Their Impact on Research Accessibility

The regulatory landscape for delta-8-tetrahydrocannabinol (delta-8-THC) is complex and fraught with ambiguity, largely stemming from the Agriculture Improvement Act of 2018, commonly known as the 2018 Farm Bill. This legislation federally legalized hemp by distinguishing it from marijuana based on its delta-9-tetrahydrocannabinol (delta-9-THC) concentration. The bill defined legal hemp as the plant Cannabis sativa L. and any of its parts, derivatives, and extracts containing not more than 0.3% delta-9-THC on a dry weight basis. This definition inadvertently created a legal gray area, or "loophole," for other cannabinoids derived from hemp, including delta-8-THC. Because the bill's language specifically limited delta-9-THC, some have argued that other psychoactive cannabinoids like delta-8-THC are legal if derived from compliant hemp.

This interpretation led to a proliferation of unregulated delta-8-THC products across the United States, often sold in non-traditional venues like gas stations and convenience stores. However, federal agencies have offered conflicting interpretations. The Drug Enforcement Administration (DEA) issued an Interim Final Rule in 2020 stating that all "synthetically derived tetrahydrocannabinols remain schedule I controlled substances." This is significant because the vast majority of delta-8-THC on the market is not extracted directly from hemp in economically viable amounts; instead, it is chemically synthesized from hemp-derived cannabidiol (B1668261) (CBD). In a 2021 letter, a top DEA official clarified the agency's position, stating that delta-8-THC produced via chemical reaction from CBD is considered synthetic and, therefore, a controlled substance.

Conversely, the U.S. Court of Appeals for the Ninth Circuit ruled in May 2022 that the 2018 Farm Bill's plain text legalized hemp-derived delta-8-THC products, stating that if Congress inadvertently created a loophole, it is Congress's responsibility to correct it. This judicial opinion stands in contrast to the DEA's stance. The Food and Drug Administration (FDA) has not approved delta-8-THC for any use and has issued multiple warnings about its proliferation, citing concerns about manufacturing processes and misleading marketing.

This patchwork of conflicting federal interpretations and varying state laws, with at least 17 states having banned or restricted the compound, creates significant barriers to research. The legal uncertainty makes it difficult for scientists to obtain the necessary authorizations to conduct clinical studies. Researchers face challenges in acquiring pharmaceutical-grade delta-8-THC for safe human testing, severely limiting the ability to conduct systematic and properly controlled investigations into the compound's properties and effects.

Analytical Challenges Posed by Unregulated Market Products

The lack of federal oversight has resulted in a market flooded with delta-8-THC products of questionable quality, posing significant analytical challenges for researchers and regulators. These products are often produced without adherence to good manufacturing practices, leading to widespread issues with purity, potency, and labeling.

Variability in Product Composition and Label Accuracy

Numerous independent laboratory analyses of commercially available delta-8-THC products have revealed substantial inconsistencies between the product labels and their actual chemical composition. Studies consistently find that products are mislabeled, containing significantly different amounts of delta-8-THC than advertised.

One investigation involving 51 commercial delta-8-THC products found that 77% contained less delta-8-THC than claimed on the label. Another study of 20 retail products found only a weak positive correlation (Spearman's rho = 0.40) between the advertised delta-8-THC content and the amount detected through independent analysis. That same study noted that products with a solid matrix (like gummies) and those that did not claim to be "lab-tested" were ironically more likely to have a smaller discrepancy between the labeled and actual content.

Furthermore, a significant percentage of products contain illegal levels of delta-9-THC. The 2018 Farm Bill mandates a delta-9-THC concentration of no more than 0.3%, yet many delta-8-THC products on the market exceed this limit. One analysis found that 76% of tested products were over the legal delta-9-THC threshold. Another found delta-9-THC in 35% of its samples. This variability makes it impossible for researchers to use off-the-shelf products for scientific study, as the true composition is unreliable.

| Study Finding | Percentage of Products Affected | Key Details |

|---|---|---|

| Inaccurate Delta-8-THC Content | 77% | Products contained less delta-8-THC than advertised. |

| Illegal Delta-9-THC Levels (>0.3%) | 76% | Products contained delta-9-THC levels that classify them as federally illegal marijuana. |

| Weak Correlation Between Label and Analysis | N/A | A study found only a weak correlation (Spearman's rho = 0.40) between advertised and measured delta-8-THC content. |

| Presence of Delta-9-THC | 35% | A separate analysis of 20 products found detectable levels of delta-9-THC in over a third of samples. |

Future Directions for Regulatory Science and Standardization in this compound Research

Addressing the challenges posed by delta-8-THC requires a concerted effort in regulatory science and the development of clear standards. Scientific and public health organizations have called for the establishment of a robust regulatory framework to ensure product quality and consumer safety, which would in turn facilitate legitimate research.

A critical first step is the development and implementation of standardized analytical methods. These methods must be capable of accurately and reliably separating, identifying, and quantifying delta-8-THC, delta-9-THC, and the various synthesis-related impurities. This would allow for proper quality control and ensure that researchers are working with well-characterized, high-purity materials. Organizations such as ASTM International and the U.S. Pharmacopeia (USP) have begun initiatives to develop such standards to protect public health.

Future regulatory frameworks should mandate adherence to Good Manufacturing Practices (GMPs), which are standard in the pharmaceutical industry. This would help control the synthesis process and minimize the formation of hazardous byproducts. Additionally, regulations should require comprehensive third-party testing, transparent and accurate labeling, and appropriate packaging to prevent accidental ingestion.

Ultimately, clarifying the legal status of delta-8-THC and other hemp-derived cannabinoids at the federal level is essential. A clear, science-based regulatory pathway would remove the ambiguity that currently hinders research and would allow for systematic clinical investigations into the properties of these compounds. Such regulation would foster a safer market and provide researchers with the access and materials needed to conduct the high-quality studies necessary to understand these substances.

Q & A

Q. What analytical methods are recommended for distinguishing delta-8-THC from delta-9-THC in research samples?

Gas chromatography with flame ionization detection (GC-FID) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their ability to resolve structural isomers. For complex matrices (e.g., postmortem specimens), the method of standard addition is critical to account for matrix interference and improve quantification accuracy . Chromatographic separation parameters, such as column type (e.g., polar stationary phases) and temperature gradients, must be optimized to differentiate the double-bond position in delta-8-THC (C8) versus delta-9-THC (C9) .

Q. How does the psychoactive potency of delta-8-THC compare to delta-9-THC in controlled experimental settings?

Preclinical studies indicate delta-8-THC acts as a partial agonist at CB1 receptors with ~50–75% of the psychoactive potency of delta-9-THC. Methodologically, receptor binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., tetrad tests in rodents) are used to quantify potency differences. Dose-response curves should account for route-specific bioavailability, as oral administration may reduce delta-8-THC’s effective concentration due to first-pass metabolism .

Q. What are the primary metabolic pathways of delta-8-THC, and how do they influence pharmacokinetic studies?

Delta-8-THC undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2C9, CYP3A4), producing metabolites like 11-hydroxy-delta-8-THC and 11-nor-delta-8-THC-9-carboxylic acid. Pharmacokinetic studies should employ stable isotope labeling or high-resolution mass spectrometry (HRMS) to track metabolites in plasma and urine. Researchers must also consider inter-species metabolic differences when extrapolating preclinical data to humans .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the neuropharmacological effects of delta-8-THC in preclinical models?

Combine electrophysiological recordings (e.g., patch-clamp) with behavioral assays to evaluate CB1-mediated effects on neuronal excitability and synaptic plasticity. For toxicity studies, dose-ranging experiments should include synthetic by-product controls (e.g., delta-9-THC, reaction intermediates) to isolate delta-8-THC-specific effects. Longitudinal designs are critical to assess cumulative neuroadaptations .

Q. How can researchers address inconsistencies in reported delta-8-THC concentrations across commercial products during experimental studies?

Standardize sample preparation using validated extraction protocols (e.g., solid-phase extraction) and reference materials (e.g., NIST-certified delta-8-THC). Batch-to-batch variability can be mitigated by sourcing from GMP-compliant suppliers or synthesizing delta-8-THC in-house via acid-catalyzed CBD isomerization, followed by purification via flash chromatography .

Q. What strategies should be employed to identify and quantify synthetic by-products in delta-8-THC samples derived from CBD isomerization?

Use tandem mass spectrometry (MS/MS) with non-targeted screening to detect impurities (e.g., delta-9-THC, delta-10-THC, oligomers). Quantify residual solvents (e.g., toluene, heptane) via headspace GC-MS. Collaborative studies with regulatory bodies (e.g., ASTM International) are recommended to establish thresholds for permissible contaminants .

Q. How can large language models (LLMs) be integrated into adverse event detection frameworks for delta-8-THC research?

LLMs like ChatGPT can pre-screen unstructured data (e.g., social media posts, FAERS reports) for adverse events (AEs) with high accuracy (κ > 0.95 for serious AEs). Methodologically, fine-tune models on cannabis-specific lexicons and validate outputs against manual annotation. This approach reduces labor costs in pharmacovigilance but requires rigorous bias checks .

Q. What methodological approaches are recommended for longitudinal studies on delta-8-THC use and its health impacts in human populations?

Leverage national surveys (e.g., Monitoring the Future) to track usage trends stratified by delta-9-THC legality. Biomarker validation (e.g., urinary LC-MS/MS quantification) ensures exposure accuracy. Adjust for confounders like polydrug use via multivariable regression models. Cohort studies should prioritize regions with high delta-8-THC retail accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products